3-Butylidenephthalide
Overview
Description
Butylidene phthalide is a naturally occurring compound found in various plants, particularly in the roots of Ligusticum chuanxiong, a traditional Chinese medicinal herb. It belongs to the class of phthalides, which are characterized by a benzene ring fused with a γ-lactone. Butylidene phthalide has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties .
Mechanism of Action
Target of Action
n-Butylidenephthalide, also known as 3-Butylidenephthalide or (Z)-Butylidenephthalide, is a naturally occurring component derived from the chloroform extract of Angelica sinensis . It has been shown to target dopaminergic neurons and α-synuclein . Dopaminergic neurons are implicated in several neurological disorders, including Parkinson’s disease . α-Synuclein is a protein that, when it accumulates, can lead to neurodegenerative disorders .
Mode of Action
n-Butylidenephthalide interacts with its targets by attenuating dopaminergic neuron degeneration induced by 6-hydroxydopamine and reducing α-synuclein accumulation . It may exert its effects by blocking egl-1 expression to inhibit apoptosis pathways and by raising rpn-6 expression to enhance the activity of proteasomes .
Biochemical Pathways
The compound affects the biochemical pathways related to apoptosis and proteasome activity . By blocking egl-1 expression, it inhibits apoptosis pathways, which are programmed cell death pathways . By raising rpn-6 expression, it enhances the activity of proteasomes, which are protein complexes that degrade unneeded or damaged proteins .
Pharmacokinetics
It is known that due to its unstable structure, the activity of n-butylidenephthalide is quickly lost after dissolution in an aqueous solution . This suggests that its bioavailability may be influenced by its physical and chemical properties.
Result of Action
The action of n-Butylidenephthalide results in significant neuroprotective effects. In Parkinson’s disease animal models, it has been shown to significantly attenuate dopaminergic neuron degeneration, reduce α-synuclein accumulation, recover lipid content, food-sensing behavior, and dopamine levels, and prolong the lifespan of 6-hydroxydopamine treatment . These results reveal its potential as a possible antiparkinsonian drug .
Action Environment
The action, efficacy, and stability of n-Butylidenephthalide can be influenced by environmental factors. For instance, the compound’s unstable structure can lead to a quick loss of activity after dissolution in an aqueous solution . This suggests that the compound’s environment, such as the pH and temperature of the solution it is in, could potentially affect its action and stability.
Biochemical Analysis
Biochemical Properties
n-Butylidenephthalide has been found to interact with various enzymes and proteins. It has been shown to block egl-1 expression to inhibit apoptosis pathways and raise rpn-6 expression to enhance the activity of proteasomes .
Cellular Effects
n-Butylidenephthalide has significant effects on various types of cells and cellular processes. In Parkinson’s disease animal models, n-Butylidenephthalide significantly attenuates dopaminergic neuron degeneration induced by 6-hydroxydopamine, reduces α-synuclein accumulation, recovers lipid content, food-sensing behavior, and dopamine levels .
Molecular Mechanism
n-Butylidenephthalide exerts its effects at the molecular level through various mechanisms. It may block egl-1 expression to inhibit apoptosis pathways and raise rpn-6 expression to enhance the activity of proteasomes . It also mitigates the neuroinflammatory response through inhibition of the NF-κB signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, n-Butylidenephthalide has shown to improve long-term cognitive function in mBCCAO rats, alleviate Evans blue leakage, and reduce the loss of tight junction proteins (ZO-1, Claudin-5) in the early course of the disease .
Dosage Effects in Animal Models
In animal models, the effects of n-Butylidenephthalide vary with different dosages. Oral administration of 250 mg/kg (bid) n-butylidenephthalide before the onset of the disease has shown a better effect on survival than riluzole in an ALS mouse model .
Metabolic Pathways
n-Butylidenephthalide is involved in several metabolic pathways. It has been reported that hydroxylation of 3-n-butylphthalide, a saturated analogue of n-butylidenephthalide, was the main metabolic route in humans .
Transport and Distribution
It has been shown that n-Butylidenephthalide can be effectively delivered to cells when encapsulated in lipopolyplexs .
Subcellular Localization
In the absence of n-Butylidenephthalide, Nur77, a protein that can be induced by n-Butylidenephthalide treatment, is predominantly localized to the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butylidene phthalide typically involves the condensation of phthalic anhydride with butyraldehyde under acidic conditions. This reaction forms an intermediate, which undergoes cyclization to yield butylidene phthalide. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of butylidene phthalide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods, including recrystallization and chromatography, are employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: Butylidene phthalide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert butylidene phthalide to its corresponding alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives of butylidene phthalide.
Substitution: Various substituted phthalides depending on the reagents used.
Scientific Research Applications
Butylidene phthalide has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and natural products.
Biology: It is used in studies related to cell signaling and metabolic pathways.
Medicine: Butylidene phthalide exhibits potential therapeutic effects against cancer, neurodegenerative diseases, and cardiovascular disorders.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and as a flavoring agent in the food industry
Comparison with Similar Compounds
Ligustilide: Another phthalide found in Ligusticum chuanxiong with similar biological activities.
Senkyunolide: A phthalide derivative with anti-inflammatory and neuroprotective properties.
Sedanonic acid: A phthalide compound with potential therapeutic effects
Uniqueness: Butylidene phthalide stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various diseases. Its unique chemical structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-butylidene-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBOCUXXNSOQHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=CC=CC=C2C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; pervasive warm spicy aroma | |
Record name | 3-Butylidenephthalide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, soluble (in ethanol) | |
Record name | 3-Butylidenephthalide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.080-1.117 | |
Record name | 3-Butylidenephthalide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
551-08-6 | |
Record name | Butylidenephthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylidenephthalide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17259 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-butylidenephthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BP exert its anti-tumor effects?
A1: BP demonstrates anti-tumor activity through various mechanisms. [, , , ]
- Induction of apoptosis: BP can trigger apoptosis in cancer cells through both extrinsic (Fas-L and caspase-8) and intrinsic (Bax and caspase-9) pathways, ultimately leading to cell death. [] This effect has been observed in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and melanoma. [, , ]
- Cell cycle arrest: BP can induce cell cycle arrest at the G0/G1 phase by upregulating cell cycle regulators like p53, p-p53, and p21, while downregulating cell cycle-related proteins such as Rb, p-Rb, CDK4, and cyclin D1. []
- Inhibition of tumor growth and metastasis: BP has been shown to suppress tumor growth in vivo in xenograft models of glioblastoma, colorectal cancer, and melanoma. [, , ] This effect is partly attributed to BP's ability to inhibit angiogenesis and metastasis by suppressing the expression of VEGF, VEGFR1, VEGFR2, MMP2, and MMP9. []
- Synergistic effects with other drugs: Combining BP with chemotherapeutic agents like temozolomide (TMZ) or 5-fluorouracil (5-FU) has demonstrated synergistic antitumor effects in glioblastoma and colorectal cancer cells, respectively. [, ] This synergy may be partly due to BP's ability to reduce MGMT expression, potentially re-sensitizing tumor cells to TMZ. []
Q2: How does BP interact with the Jak2-Stat3 signaling pathway?
A2: BP has been shown to activate the Jak2-Stat3 signaling pathway, leading to increased expression of cytokines associated with this pathway. [] This activation contributes to BP's ability to maintain stem cell pluripotency and potentially enhance the generation of induced pluripotent stem (iPS) cells. []
Q3: What is the role of BP in modulating autophagy?
A3: BP can modulate autophagy through the mTOR pathway, leading to the depletion of mutant ataxin-3 (ATXN3) and its toxic fragments. [] This effect has been observed in cellular and animal models of Spinocerebellar ataxia type 3 (SCA3), a neurodegenerative disease. [] By promoting autophagy, BP may help clear the abnormal protein aggregates associated with SCA3, potentially offering therapeutic benefits. []
Q4: How does BP affect dopaminergic neurons in Parkinson's Disease models?
A4: In Caenorhabditis elegans models of Parkinson's disease (PD), BP was found to protect against dopaminergic neuron degeneration induced by 6-hydroxydopamine. [] This neuroprotective effect is potentially linked to BP's ability to:
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